molecular formula C10H14N2O2 B2906491 2-[(Oxan-2-yl)methoxy]pyrimidine CAS No. 2199133-43-0

2-[(Oxan-2-yl)methoxy]pyrimidine

Cat. No.: B2906491
CAS No.: 2199133-43-0
M. Wt: 194.234
InChI Key: PGBKCIDBNZZABY-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)methoxy]pyrimidine is a pyrimidine derivative featuring a methoxy group at the 2-position, where the methoxy substituent is further modified with a tetrahydropyran-2-yl (oxan-2-yl) group. Pyrimidines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological relevance .

Properties

IUPAC Name

2-(oxan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-7-13-9(4-1)8-14-10-11-5-3-6-12-10/h3,5-6,9H,1-2,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBKCIDBNZZABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Oxan-2-yl)methoxy]pyrimidine typically involves the reaction of pyrimidine derivatives with oxan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxan-2-ylmethanol, followed by nucleophilic substitution on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the oxan-2-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxan-2-ylmethoxy-pyrimidine derivatives with additional oxygen functionalities.

Scientific Research Applications

2-[(Oxan-2-yl)methoxy]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(Oxan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxan-2-ylmethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between 2-[(Oxan-2-yl)methoxy]pyrimidine and related pyrimidine derivatives.

Table 1: Structural and Functional Comparison
Compound Name Substituent Position(s) Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
This compound 2 OCH₂(tetrahydropyran) ~196.2* Enhanced lipophilicity, potential solubility modulation N/A
2-Methoxy-4-methylpyrimidine 2, 4 OCH₃, CH₃ 124.14 Base in nucleoside synthesis; moderate polarity
4-Methoxy-pyrido[3,2-d]pyrimidin-2-amine 4 (pyrido ring) OCH₃, NH₂ ~216.2* Hypothetical biological activity
4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine 2, 4 (pyrimidine and phenyl) OCH₃, NH₂ 278.31 Pharmaceutical candidate (e.g., kinase inhibition)
2-Methoxy-4,6-dimethylpyrimidine 2, 4, 6 OCH₃, CH₃ (×2) 138.17 Intermediate in agrochemical synthesis

*Calculated based on molecular formula.

Key Observations

Substituent Position and Bulk: The 2-position substitution in this compound introduces a bulky tetrahydropyran group, which may enhance lipophilicity compared to simpler methoxy analogs like 2-methoxy-4-methylpyrimidine. This bulk could influence binding affinity in biological systems or adsorption properties in material applications .

Biological Activity: Methoxy groups are critical in pyrimidine-based drugs. For example, removal of a methoxy group from pyrido[2,3-d]pyrimidine derivatives led to loss of anti-proliferative activity, highlighting the importance of substitution patterns .

Physicochemical Properties :

  • The tetrahydropyran moiety likely increases solubility in organic solvents compared to unsubstituted methoxy pyrimidines. For instance, 2-methoxy-4-methylpyrimidine (MW 124.14) is a low-molecular-weight base, whereas the oxan-2-yl group adds ~72 g/mol, impacting logP and bioavailability .

Applications :

  • Corrosion Inhibition : Pyrimidines with nitrogen and oxygen substituents (e.g., methoxy groups) show efficacy as corrosion inhibitors. The bulky oxan-2-yl group in this compound might alter adsorption kinetics on metal surfaces compared to planar analogs .
  • Pharmaceuticals : Compounds like 4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine (MW 278.31) demonstrate the role of methoxy groups in kinase inhibition, suggesting that this compound could be tailored for similar targets .

Biological Activity

2-[(Oxan-2-yl)methoxy]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound contains a pyrimidine ring substituted with a methoxy group and an oxane moiety. Its structural attributes contribute to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific biochemical pathways. The compound may act as an antagonist or inhibitor in various biological systems, affecting processes such as cell signaling, gene expression, and enzymatic activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1264 µg/mL

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have reported that it inhibits viral replication in cell cultures, particularly against RNA viruses.

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various pyrimidine derivatives included this compound. The results demonstrated that this compound had a notable effect on inhibiting the growth of both Gram-positive and Gram-negative bacteria, with higher potency observed against Staphylococcus aureus compared to other tested strains .

Case Study 2: Antiviral Mechanism

In a separate investigation into the antiviral mechanisms of pyrimidine derivatives, this compound was found to disrupt viral entry into host cells. This mechanism was elucidated through assays measuring viral load reduction in infected cell lines .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects and potential toxicity.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[(Oxan-2-yl)methoxy]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the pyrimidine ring via nucleophilic substitution or coupling reactions. For example, Scheme 2 in outlines the use of Oxone® under reflux conditions in dioxane/water or methanol to introduce oxygen-containing substituents. Key considerations include:

  • Reagent selection : Oxidizing agents like Oxone® are critical for introducing methoxy groups.
  • Solvent optimization : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency.
  • Purification : Column chromatography (e.g., silica gel) is essential for isolating the product, as highlighted in .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

  • NMR spectroscopy : Proton and carbon NMR resolve the pyrimidine ring and oxane substituent.
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX software () is widely used for determining crystal structures, particularly for resolving steric effects of the oxane moiety .

Q. How can chromatographic methods be optimized for purifying this compound?

  • Mobile phase selection : Gradient elution with mixtures of ethyl acetate and hexane improves separation.
  • Stationary phase : Reverse-phase C18 columns are effective for polar pyrimidine derivatives.
  • Validation : Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do density functional theory (DFT) studies enhance the understanding of this compound’s electronic properties?

DFT calculations (e.g., B3LYP functional in ) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, which correlate with reactivity. Key steps:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for π-conjugated systems.
  • Basis sets : 6-31G(d,p) captures electron density around heteroatoms.
  • Validation : Experimental UV-Vis spectra and redox potentials validate computational results .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data for pyrimidine derivatives?

  • Multifunctional validation : Cross-check results using multiple DFT functionals (e.g., M06-2X for non-covalent interactions).
  • Solvent modeling : Incorporate polarizable continuum models (PCM) to account for solvent effects.
  • Kinetic studies : Compare computed activation energies with experimental Arrhenius plots .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the oxane substituent in biological activity?

  • Analog synthesis : Prepare derivatives with modified oxane ring sizes (e.g., tetrahydrofuran vs. tetrahydropyran) ().
  • Biological assays : Test inhibition of enzymes (e.g., kinases) using IC₅₀ measurements.
  • Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding sites) to rationalize activity trends .

Q. What advanced synthetic techniques improve yield and selectivity for this compound derivatives?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., ).
  • Catalytic asymmetric methods : Chiral ligands (e.g., BINOL) enable enantioselective functionalization.
  • Flow chemistry : Enhances scalability and safety for hazardous reagents .

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